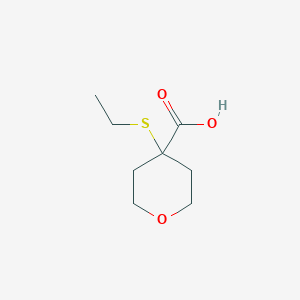

4-(Ethylsulfanyl)oxane-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3S |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

4-ethylsulfanyloxane-4-carboxylic acid |

InChI |

InChI=1S/C8H14O3S/c1-2-12-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

WDHGPTQNNVKQRA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1(CCOCC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylsulfanyl Oxane 4 Carboxylic Acid and Its Analogues

Strategies for Oxane Ring Formation with C-4 Substitution

Cyclization Reactions for Tetrahydropyran (B127337) Scaffolds

A common and effective method for forming the oxane ring with substitution at the C-4 position involves the reaction of a malonic ester with an appropriate dielectrophile. A commercially viable synthesis for the parent tetrahydropyran-4-carboxylic acid utilizes the cyclization of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This reaction directly establishes the tetrahydropyran ring with two ester groups at the C-4 position, which serves as a precursor to the carboxylic acid.

Another powerful strategy for forming tetrahydropyran rings is the Prins cyclization. This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. organic-chemistry.org The versatility of the Prins cyclization allows for the formation of various substituted tetrahydropyrans, including 4-chloro-cis-2,6-disubstituted tetrahydropyrans when mediated by catalysts like bismuth(III) chloride. beilstein-journals.org These halogenated products are valuable intermediates that can be further functionalized.

Other notable cyclization strategies include:

Intramolecular oxa-Michael reactions : This approach is used for the synthesis of substituted THPs and has been a focus for developing asymmetric methodologies. whiterose.ac.uk

Hetero-Diels-Alder reactions : A cycloaddition strategy that can efficiently construct the six-membered oxygen-containing ring. beilstein-journals.org

Metal-mediated cyclizations : Various transition metals can catalyze the intramolecular hydroalkoxylation of hydroxy olefins to form the tetrahydropyran ring. organic-chemistry.org

| Method | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Malonate Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Diethyl tetrahydropyran-4,4-dicarboxylate | ijprajournal.com |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | 4-Halo or 4-Hydroxytetrahydropyrans | organic-chemistry.orgbeilstein-journals.org |

| Intramolecular Palladium-Mediated Alkoxycarbonylation | Hydroxy alkene, CO, Alcohol | Functionalized Tetrahydropyran Ester | acs.orgacs.org |

| Intramolecular oxa-Michael Addition | Unsaturated hydroxy ester/ketone | Substituted Tetrahydropyran | whiterose.ac.uk |

Stereoselective Approaches to Oxane Ring Assembly

Achieving stereocontrol during the formation of the oxane ring is crucial for synthesizing specific isomers of complex molecules. Stereoselective Prins cyclizations have been developed to produce highly substituted tetrahydropyrans with defined stereochemistry. nih.gov For instance, the reaction can proceed through a chair-like transition state to yield thermodynamically favored products. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the cyclization.

Asymmetric Prins cyclization has also been achieved using chiral catalysts. Mullen and Gagné reported a catalytic asymmetric Prins reaction using a chiral platinum complex, where the enantioselectivity was found to be dependent on the polarity of the solvent. beilstein-journals.orgnih.gov Furthermore, intramolecular palladium(II)-catalyzed alkoxycarbonylation of hydroxy alkenes has been shown to generate 2,6-disubstituted tetrahydropyrans exclusively with a cis configuration. acs.org

Introduction of the Carboxylic Acid Moiety at the C-4 Position of the Oxane Ring

Once the oxane ring is formed, or during the cyclization process, the carboxylic acid group must be installed at the C-4 position. Several classical and modern organic chemistry methods are applicable.

Carbonylation Reactions for Carboxylic Acid Synthesis

Carbonylation reactions introduce carbon monoxide into a substrate, providing a direct route to carbonyl compounds, including carboxylic acids and their derivatives. wikipedia.org A notable application in this context is the intramolecular palladium(II)-mediated alkoxycarbonylation of acyclic hydroxy alkene precursors. acs.orgacs.org This method constructs the tetrahydropyran ring while simultaneously introducing a methoxycarbonyl group. The resulting ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid. This strategy was successfully employed in the stereocontrolled synthesis of segments of phorboxazole A, a natural product containing multiple tetrahydropyran units. acs.org

Oxidation of Precursor Alcohols or Aldehydes to Carboxylic Acids

A widely used method for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes. masterorganicchemistry.com In the context of oxane synthesis, a precursor such as 4-(hydroxymethyl)oxane could be oxidized to afford the target carboxylic acid. A variety of oxidizing agents are effective for this transformation, including potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). libretexts.orglibretexts.org More modern and selective methods often employ catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant. organic-chemistry.org The oxidation of primary alcohols to carboxylic acids is a robust and high-yielding reaction, though care must be taken if other sensitive functional groups are present in the molecule. youtube.com

| Reagent/System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | Strong, non-selective | libretexts.org |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong, can cleave C=C bonds | libretexts.org |

| Jones Reagent (CrO₃ / H₂SO₄ / Acetone) | 0°C to room temperature | Strong, oxidizes 1° and 2° alcohols | libretexts.org |

| TEMPO / NaOCl | Room temperature, buffered | High for 1° alcohols | organic-chemistry.org |

| Fe(NO₃)₃·9H₂O / TEMPO / MCl / O₂ | Room temperature, air or O₂ | Green, efficient for 1° alcohols | organic-chemistry.org |

Hydrolysis of Nitriles or Esters to Yield Carboxylic Acids

The hydrolysis of nitriles and esters is a fundamental and reliable method for preparing carboxylic acids. libretexts.org This approach is particularly relevant for the synthesis of 4-(substituted)oxane-4-carboxylic acids.

A highly effective route begins with the cyclization of diethyl malonate and bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com This intermediate is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, which saponifies the ester groups to form a dicarboxylate salt. ijprajournal.com Subsequent acidification and controlled thermal decarboxylation (heating in a high-boiling solvent like xylene) removes one of the carboxylic acid groups to yield the final tetrahydropyran-4-carboxylic acid. ijprajournal.com

Alternatively, a nitrile group at the C-4 position can serve as a precursor. A 4-cyano-oxane, which could potentially be formed via nucleophilic substitution of a 4-halo-oxane with a cyanide salt, can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemistrysteps.com Heating the nitrile with an aqueous acid (e.g., HCl) or base (e.g., NaOH) effectively converts the cyano group into a carboxylic acid or carboxylate salt, respectively. libretexts.orggoogle.com

Incorporation of the Ethylsulfanyl Group into the Oxane Framework

A crucial step in the synthesis of the target molecule is the introduction of the ethylsulfanyl moiety onto the C4 position of the oxane ring. This is typically achieved through the formation of a carbon-sulfur bond, for which several reliable methods are available in organic synthesis.

Thioether Synthesis Methods, including Alkylation of Thiols

The formation of thioethers, also known as sulfides, is a fundamental transformation in organic chemistry. masterorganicchemistry.com One of the most common and straightforward methods is the S-alkylation of thiols. jmaterenvironsci.com This reaction typically involves the deprotonation of a thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻), which then displaces a leaving group on an alkyl halide or a similar electrophile in an Sₙ2 reaction. masterorganicchemistry.com

In the context of synthesizing 4-(ethylsulfanyl)oxane-4-carboxylic acid, this strategy would involve a precursor with a suitable leaving group at the C4 position of the oxane ring. Ethanethiol (CH₃CH₂SH) would serve as the sulfur source. The reaction is generally carried out in the presence of a base to generate the ethanethiolate nucleophile.

Table 1: Common Bases and Solvents for S-Alkylation of Thiols

| Base | Solvent(s) | Characteristics |

| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Strong, non-nucleophilic base; reaction produces hydrogen gas. |

| Sodium Hydroxide (NaOH) | Water, Ethanol, Phase-Transfer Catalyst | Cost-effective and common; can be used in aqueous or biphasic systems with a phase-transfer catalyst. |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | A milder base, often suitable for sensitive substrates. |

| Sodium Ethoxide (NaOEt) | Ethanol | Strong base, generates the thiolate in situ. |

The choice of base and solvent is critical and depends on the specific nature of the oxane precursor, particularly the stability of the ester or other protecting groups present in the molecule.

Nucleophilic Substitution with Sulfur-Containing Reagents

Beyond the direct alkylation of ethanethiol, other sulfur-containing nucleophiles can be employed to install the ethylsulfanyl group. These reagents can offer advantages in terms of handling, reactivity, and odor, as thiols are notoriously malodorous. mdpi.com For instance, sodium ethanethiolate (NaSEt) can be used directly if available or prepared in situ.

A key strategy involves activating the C4 position of the oxane ring. If a hydroxyl group is present at C4, it can be converted into a good leaving group, such as a mesylate (-OMs) or tosylate (-OTs). The displacement of this leaving group by an ethanethiolate is a highly effective method for forming the C-S bond. This approach has been successfully used in the synthesis of other 4-sulfanyl-substituted heterocyclic compounds.

Alternative sulfur sources, such as xanthates, can also be used as thiol surrogates. mdpi.com These compounds are odorless and stable, and can generate the required nucleophile under specific reaction conditions.

Integrated Synthetic Pathways for this compound

Convergent and Divergent Synthetic Routes for Complex Architectures

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential fashion. A potential linear approach to the target compound could start with the construction of the oxane ring, followed by functionalization at C4 to introduce the carboxylic acid and then the ethylsulfanyl group, or vice versa.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different products. wikipedia.orgresearchgate.net This is a powerful strategy for generating a library of analogues for structure-activity relationship (SAR) studies. A common precursor, such as an oxane with two functional group handles at C4 (e.g., diethyl tetrahydropyran-4,4-dicarboxylate), could be divergently functionalized. One ester group could be converted to the carboxylic acid, while the other is transformed into a range of different thioether analogues.

A plausible synthetic route, based on available literature for similar structures, would start from the known diethyl tetrahydropyran-4,4-dicarboxylate. This common intermediate can be synthesized by reacting diethyl malonate with bis(2-chloroethyl) ether. google.comijprajournal.com

Step 1: Selective Monohydrolysis. The diester can undergo selective monohydrolysis to yield the corresponding monoacid-monoester.

Step 2: Functional Group Transformation. The remaining ester group can be reduced to a primary alcohol.

Step 3: Activation. The alcohol is then activated by converting it to a tosylate or mesylate.

Step 4: Nucleophilic Substitution. The tosylate/mesylate is displaced by sodium ethanethiolate to introduce the ethylsulfanyl group.

Step 5: Oxidation and Deprotection. The monoacid is then oxidized back to the carboxylic acid, and any protecting groups are removed.

Protecting Group Strategies and Deprotection in Multi-Step Organic Synthesis

In a multi-step synthesis of a molecule with multiple functional groups like this compound, protecting groups are often essential to prevent unwanted side reactions. wikipedia.orgjocpr.com The carboxylic acid and potentially other reactive sites in the molecule may need to be masked during certain transformations.

The carboxylic acid group is typically protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester. oup.com The choice of ester is crucial and depends on the conditions required for subsequent reaction steps and, importantly, the conditions for its eventual removal (deprotection).

Table 2: Common Protecting Groups for Carboxylic Acids and Their Deprotection Conditions

| Protecting Group | Structure | Deprotection Conditions | Stability |

| Methyl Ester | -COOCH₃ | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) | Stable to mild acidic and basic conditions, hydrogenolysis. |

| Ethyl Ester | -COOCH₂CH₃ | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) | Similar to methyl ester. |

| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH) | Stable to basic and mild acidic conditions. |

| tert-Butyl Ester | -COOC(CH₃)₃ | Acidic conditions (e.g., Trifluoroacetic acid (TFA)) | Stable to basic conditions and hydrogenolysis. |

An orthogonal protecting group strategy is often employed, where different functional groups are protected with groups that can be removed under distinct conditions. jocpr.com This allows for the selective deprotection and reaction of one functional group while others remain protected. For instance, a benzyl ester could be used to protect the carboxylic acid while another part of the molecule undergoes a base-catalyzed reaction. The benzyl group can then be selectively removed by hydrogenolysis without affecting base-sensitive groups. The successful synthesis of this compound and its analogues relies heavily on the judicious selection and application of these protecting group strategies.

Chemical Reactivity and Transformation Mechanisms of 4 Ethylsulfanyl Oxane 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid is one of the most versatile functional groups in organic chemistry, serving as a precursor for numerous other functionalities. Its reactivity centers on the electrophilic carbonyl carbon and the acidic hydroxyl proton.

The conversion of carboxylic acids to esters is a fundamental transformation, often accomplished via Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To favor the formation of the ester product from 4-(Ethylsulfanyl)oxane-4-carboxylic acid, the equilibrium can be shifted by using the alcohol as the solvent (a large excess) or by removing the water that is formed as a byproduct, often through azeotropic distillation. masterorganicchemistry.comlibretexts.orgbyjus.com

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.comlibretexts.org

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.orgbyjus.com

Proton Transfer: A proton is transferred from the oxonium ion (the attacking alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.combyjus.com

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.comlibretexts.org

| Alcohol (Reactant) | Acid Catalyst | Potential Ester Product |

|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 4-(ethylsulfanyl)oxane-4-carboxylate |

| Ethanol | p-Toluenesulfonic Acid (TsOH) | Ethyl 4-(ethylsulfanyl)oxane-4-carboxylate |

| Propan-1-ol | Hydrochloric Acid (HCl) | Propyl 4-(ethylsulfanyl)oxane-4-carboxylate |

| Butan-1-ol | Zirconium(IV) Chloride | Butyl 4-(ethylsulfanyl)oxane-4-carboxylate |

The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, as amines are basic and will deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. researchgate.net To facilitate this reaction, the carboxylic acid must first be activated. This is the cornerstone of peptide synthesis, where amino acids are linked via amide (peptide) bonds. bachem.comwpmucdn.com

The process generally involves a coupling reagent that converts the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate. bachem.comuni-kiel.de This intermediate is then susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.net They react with the carboxylic acid to form a reactive O-acylisourea intermediate.

Onium Salts: Phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) are highly efficient coupling reagents. They generate activated esters that readily react with amines. uni-kiel.de

The general mechanism for amidation using a coupling reagent is:

Activation: The carboxylic acid reacts with the coupling reagent to form an activated intermediate (e.g., O-acylisourea, activated ester). wpmucdn.comuni-kiel.de

Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate.

Collapse of Intermediate: The tetrahedral intermediate collapses, expelling the activated leaving group and forming the stable amide bond.

Recent advancements have focused on developing "green" or catalyst-based methods that avoid the use of stoichiometric activating agents, which generate significant waste. nih.govmdpi.comnih.gov

| Amine | Coupling Reagent | Base (if required) | Potential Amide Product |

|---|---|---|---|

| Ammonia (NH₃) | EDC/HOBt | Diisopropylethylamine (DIPEA) | 4-(Ethylsulfanyl)oxane-4-carboxamide |

| Methylamine (CH₃NH₂) | HATU | DIPEA | N-Methyl-4-(ethylsulfanyl)oxane-4-carboxamide |

| Aniline (C₆H₅NH₂) | DCC | None | N-Phenyl-4-(ethylsulfanyl)oxane-4-carboxamide |

| Glycine methyl ester | PyBOP | DIPEA | Methyl 2-((4-(ethylsulfanyl)oxane-4-carbonyl)amino)acetate |

The carboxylic acid group is one of the more difficult carbonyl functionalities to reduce. Strong reducing agents are required to convert it to a primary alcohol. nih.gov Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. youtube.com

Commonly employed reducing agents include:

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent that readily reduces carboxylic acids to primary alcohols under mild conditions. commonorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Borane (B79455) (BH₃): Borane, often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for this transformation. youtube.comcommonorganicchemistry.com A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups, such as esters, that are reactive towards LiAlH₄. youtube.comcommonorganicchemistry.com

The reduction mechanism involves the transfer of hydride ions (H⁻) from the reducing agent to the carbonyl carbon of the carboxylic acid.

| Reducing Agent | Typical Solvent | Key Characteristics | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Highly reactive, non-selective, requires anhydrous conditions and careful workup. | (4-(Ethylsulfanyl)oxan-4-yl)methanol |

| Borane-THF complex (BH₃-THF) | Tetrahydrofuran (THF) | More selective than LiAlH₄; reduces acids faster than esters. commonorganicchemistry.com | (4-(Ethylsulfanyl)oxan-4-yl)methanol |

| Sodium Borohydride/Iodine (NaBH₄/I₂) | Tetrahydrofuran (THF) | Milder alternative to LiAlH₄ and BH₃; NaBH₄ alone is ineffective. researchgate.net | (4-(Ethylsulfanyl)oxan-4-yl)methanol |

| Catalytic Hydrosilylation (e.g., with Mn(I) catalyst) | Solvent-free or Toluene | Uses earth-abundant metal catalysts and a silane (B1218182) reductant under mild conditions. nih.gov | (4-(Ethylsulfanyl)oxan-4-yl)methanol |

Direct electrophilic substitution at the alpha-carbon (the carbon adjacent to the carbonyl group) of a carboxylic acid is generally slow. libretexts.orgmsu.edu This is because the equilibrium concentration of the corresponding enol tautomer is very low. libretexts.orgmsu.edu To achieve α-halogenation, the Hell-Volhard-Zelinsky (HVZ) reaction is typically employed. libretexts.orgmsu.edu

The HVZ reaction involves treating a carboxylic acid that has at least one α-hydrogen with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus, typically as phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgmsu.edu The reaction proceeds via the following steps:

Acyl Halide Formation: The carboxylic acid is first converted in situ to an acyl halide by the phosphorus trihalide. libretexts.orgmsu.edu

Enolization: The acyl halide, unlike the parent carboxylic acid, has a significantly higher enol content. It tautomerizes to its enol form.

Halogenation: The electron-rich enol attacks a molecule of the halogen (e.g., Br₂), adding the halogen to the α-carbon.

Hydrolysis: The resulting α-halo acyl halide can then be hydrolyzed (often during aqueous workup) back to the final product, the α-halo carboxylic acid. libretexts.orgmsu.edu

For this compound, this reaction would not be possible as it lacks a hydrogen atom at the alpha-carbon position. The alpha-carbon is a quaternary center, bonded to the oxane ring oxygen, the ethylsulfanyl group, the carboxylic acid group, and another carbon of the oxane ring.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While simple thermal decarboxylation requires high temperatures and is often limited to specific structures (like β-keto acids), modern synthetic chemistry has developed powerful methods for decarboxylative coupling. nih.gov These reactions use the carboxylic acid group as a stable and readily available handle that can be replaced by a new carbon-carbon bond. nih.govrsc.org

These transformations have emerged as powerful alternatives to traditional cross-coupling reactions that require pre-formed organometallic reagents. rsc.org The general strategy involves the conversion of the carboxylic acid into a species that can undergo decarboxylation to generate a carbon-centered radical or an organometallic intermediate, which then participates in the bond-forming step. researchgate.netresearchgate.net

Examples of decarboxylative C-C bond formation include:

Decarboxylative Cross-Coupling: A carboxylic acid is coupled with an organic halide or another partner in the presence of a transition metal catalyst (e.g., palladium, copper, silver).

Photoredox-Catalyzed Decarboxylation: Visible light photoredox catalysis can be used to generate alkyl radicals from carboxylic acids (often via an activated ester intermediate), which can then be used in a variety of C-C bond-forming reactions. researchgate.net

| Reaction Type | Typical Coupling Partner | Catalyst/Conditions | General Transformation |

|---|---|---|---|

| Decarboxylative Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst, heat | R-COOH → R-Ar |

| Decarboxylative Alkenylation (Heck-type) | Alkene | Pd catalyst, oxidant | R-COOH → R-CH=CH-R' |

| Photoredox Decarboxylative Alkylation | Activated Alkene (Michael Acceptor) | Photocatalyst (e.g., Ir, Ru), visible light | R-COOH → R-CH₂-CH(CO₂Et)₂ |

| Hunsdiecker Reaction | Bromine (Br₂) | Silver(I) salt, heat | R-COOH → R-Br (followed by C-C coupling) |

Reactions Involving the Ethylsulfanyl Moiety

The ethylsulfanyl group (-S-CH₂CH₃) is a thioether or sulfide. The sulfur atom in a thioether is analogous to the oxygen in an ether but is more nucleophilic and easily oxidized due to the larger size and greater polarizability of sulfur and the availability of d-orbitals.

The primary reactions of the ethylsulfanyl group in this compound would be oxidation and S-alkylation.

Oxidation: Thioethers can be selectively oxidized. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), typically yields the corresponding sulfoxide (B87167) . Using a stronger oxidizing agent or an excess of the oxidant, such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA), will further oxidize the thioether to a sulfone . The reactivity of the carboxylic acid group would need to be considered when choosing an oxidant.

S-Alkylation: As a soft nucleophile, the sulfur atom can attack electrophilic carbon atoms. For example, reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a sulfonium (B1226848) salt . This reaction converts the neutral thioether into a positively charged leaving group.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Oxidation (partial) | H₂O₂ (1 equiv.) or NaIO₄ | Sulfoxide |

| Oxidation (full) | mCPBA (2+ equiv.) or KMnO₄ | Sulfone |

| S-Alkylation | Methyl Iodide (CH₃I) | Sulfonium Salt |

Oxidation of Sulfides to Sulfoxides and Sulfones

The sulfur atom in the ethylsulfanyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation process is typically stepwise, with the sulfoxide being an intermediate on the pathway to the sulfone. acsgcipr.orgresearchgate.net

The selective oxidation to the sulfoxide can be achieved by careful control of the reaction conditions and the choice of oxidant. acsgcipr.org Common reagents for this transformation include mild oxidants such as sodium periodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the oxidant. researchgate.net

Further oxidation of the sulfoxide to the sulfone requires more forcing conditions or stronger oxidizing agents. Reagents like excess hydrogen peroxide, often in the presence of a catalyst, or potassium permanganate (KMnO₄) can be employed for this purpose. researchgate.net The presence of the electron-rich sulfur atom makes the initial oxidation to the sulfoxide generally faster than the subsequent oxidation to the sulfone. acsgcipr.org

| Oxidizing Agent | Typical Product | Reaction Conditions |

|---|---|---|

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous solvent, room temperature |

| Hydrogen Peroxide (H₂O₂) (1 equivalent) | Sulfoxide | Acetic acid or other protic solvent, controlled temperature |

| Hydrogen Peroxide (H₂O₂) (excess) | Sulfone | Elevated temperature or catalyst (e.g., tungstic acid) |

| Potassium Permanganate (KMnO₄) | Sulfone | Aqueous solution, often with phase transfer catalyst |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent, chlorinated solvents |

Nucleophilic Displacement Reactions at the Sulfur Atom

The sulfur atom of the ethylsulfanyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions with suitable electrophiles, most notably alkyl halides. This reaction leads to the formation of a sulfonium salt. wikipedia.org

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (S_N2). The sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-sulfur bond. wikipedia.orgpearson.com The resulting sulfonium ion is a positively charged species, which can be isolated as a salt with a non-nucleophilic counter-ion. wikipedia.org

The reactivity of the sulfide in this context is influenced by steric hindrance around the sulfur atom and the electrophilicity of the alkylating agent. Less hindered alkyl halides and more reactive electrophiles, such as methyl iodide or benzyl (B1604629) bromide, will react more readily. mdpi.com The formation of the sulfonium salt activates the adjacent alkyl groups for subsequent reactions, as the dialkylsulfide becomes a good leaving group. nih.gov

| Electrophile | Product Type | Relative Reactivity |

|---|---|---|

| Methyl Iodide (CH₃I) | Trialkylsulfonium Iodide | High |

| Ethyl Bromide (CH₃CH₂Br) | Trialkylsulfonium Bromide | Moderate |

| Benzyl Bromide (C₆H₅CH₂Br) | Trialkylsulfonium Bromide | High |

| Allyl Chloride (CH₂=CHCH₂Cl) | Trialkylsulfonium Chloride | Moderate |

Ring-Opening and Functionalization of the Oxane Core

Electrophilic and Nucleophilic Ring Transformations of Tetrahydropyrans

The oxane ring in this compound is a tetrahydropyran (B127337) (THP) system. While generally stable, this saturated ether linkage can undergo ring-opening reactions under specific conditions, typically involving strong acids or Lewis acids. mdpi.com

Electrophilic activation of the ring oxygen by a proton or a Lewis acid can make the ring susceptible to nucleophilic attack. mdpi.com This can lead to cleavage of one of the C-O bonds. The regioselectivity of the ring opening would be influenced by the substitution pattern of the ring and the nature of the nucleophile.

Nucleophilic substitution reactions on the tetrahydropyran ring itself are also possible, particularly at positions activated by a suitable leaving group. nih.gov While the parent molecule lacks such a group, derivatives could be synthesized to enable these transformations. The mechanism of such substitutions can vary between S_N1 and S_N2 pathways depending on the substrate, nucleophile, and solvent. nih.govnyu.eduacs.org Polar solvents tend to favor S_N1 reactions through the formation of an oxocarbenium ion intermediate, while nonpolar solvents can promote S_N2-like pathways. nyu.eduacs.org

Regioselective and Stereoselective Modifications of the Oxane Ring System

Achieving regioselectivity and stereoselectivity in the functionalization of the oxane ring is a key challenge in the synthesis of complex molecules containing this motif. mdpi.com For a molecule like this compound, where the substitution is at a quaternary center, reactions directly on the ring carbons would require activation.

Should a derivative with a leaving group on the ring be prepared, the stereochemical outcome of nucleophilic substitution would be of paramount importance. S_N2 reactions proceed with inversion of stereochemistry, while S_N1 reactions proceeding through a planar oxocarbenium ion may lead to a mixture of diastereomers. nih.gov The conformational preference of the tetrahydropyran ring and the developing steric interactions in the transition state would play a crucial role in determining the stereoselectivity. acs.org

Regioselective functionalization often relies on the introduction of directing groups or the use of specific catalysts that can differentiate between the various C-H bonds of the ring. nih.gov While the parent molecule does not possess inherent features for highly regioselective ring functionalization, its derivatives could be designed to undergo such transformations.

Structural Characterization and Advanced Spectroscopic Analysis of 4 Ethylsulfanyl Oxane 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete picture of atomic connectivity and spatial orientation can be constructed.

The ¹H NMR spectrum provides detailed information about the number and electronic environment of protons in a molecule. For 4-(Ethylsulfanyl)oxane-4-carboxylic acid, distinct signals are predicted for the protons of the oxane ring, the ethyl group, and the carboxylic acid.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the far downfield region, typically between 10.0 and 12.0 ppm. libretexts.orglibretexts.org This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

Oxane Ring Protons (-O-CH₂-): The four protons on the carbons adjacent to the ring oxygen (C2 and C6) are expected to appear as multiplets in the range of 3.5 - 4.5 ppm. libretexts.orglibretexts.org Their chemical shift is influenced by the electronegativity of the adjacent oxygen atom.

Oxane Ring Protons (-C-CH₂-C-): The four protons on the carbons beta to the ring oxygen (C3 and C5) would likely resonate further upfield, as multiplets between 1.5 and 2.0 ppm. libretexts.org

Ethyl Group Protons (-S-CH₂-CH₃): The methylene (-CH₂-) protons of the ethyl group, being adjacent to the sulfur atom, are predicted to appear as a quartet around 2.0 - 2.5 ppm. libretexts.org These protons are coupled to the neighboring methyl protons.

Ethyl Group Protons (-S-CH₂-CH₃): The methyl (-CH₃) protons of the ethyl group are expected to produce a triplet in the upfield region, around 1.2 - 1.5 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| -O-CH ₂- (Oxane C2, C6) | 3.5 - 4.5 | Multiplet |

| -C-CH ₂-C- (Oxane C3, C5) | 1.5 - 2.0 | Multiplet |

| -S-CH ₂-CH₃ | 2.0 - 2.5 | Quartet |

The ¹³C NMR spectrum reveals each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

Carboxylic Carbon (-C OOH): The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165 - 185 ppm. libretexts.orgoregonstate.eduhw.ac.uk

Oxane Ring Carbons (-O-C H₂-): The carbons bonded to the ring oxygen (C2 and C6) are predicted to resonate between 50 and 80 ppm. libretexts.orghw.ac.uk

Quaternary Carbon (-C -(S)(COOH)): The C4 carbon, being a quaternary center bonded to oxygen, sulfur, and another carbon, is expected to appear in the 40 - 60 ppm range. Signals for quaternary carbons are often weaker in intensity. oregonstate.edu

Oxane Ring Carbons (-C-C H₂-C-): The C3 and C5 carbons of the oxane ring are anticipated to have chemical shifts in the aliphatic region, likely between 20 and 40 ppm.

Ethyl Group Carbon (-S-C H₂-CH₃): The methylene carbon of the ethyl group is predicted to appear in the 20 - 40 ppm range. libretexts.org

Ethyl Group Carbon (-S-CH₂-C H₃): The terminal methyl carbon of the ethyl group would be the most shielded, resonating at approximately 10 - 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 165 - 185 |

| -O-C H₂- (Oxane C2, C6) | 50 - 80 |

| C 4 (Quaternary) | 40 - 60 |

| -C-C H₂-C- (Oxane C3, C5) | 20 - 40 |

| -S-C H₂-CH₃ | 20 - 40 |

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the molecule's complete structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between the protons at C2/C6 and C3/C5 of the oxane ring, confirming their adjacency.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively link the predicted proton shifts to their corresponding carbon shifts in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for connecting the different fragments of the molecule. Expected key correlations would include:

Protons of the ethyl methylene group to the quaternary C4 carbon.

Protons on the oxane ring at C3/C5 to the quaternary C4 and the carboxylic carbon.

Protons on the oxane ring at C2/C6 to the quaternary C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. libretexts.orgyoutube.com NOESY is critical for determining the relative stereochemistry. acdlabs.comlibretexts.org For instance, it could reveal correlations between the protons of the ethyl group and the axial or equatorial protons on the oxane ring, thereby establishing the spatial orientation of the ethylsulfanyl substituent relative to the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (molecular formula C₇H₁₂O₃S), HRMS would provide an exact mass measurement. This precise value would confirm the elemental composition and differentiate it from any other compounds having the same nominal mass. The expected exact mass for the molecular ion [M]⁺ would be calculated and compared against the experimental value to validate the molecular formula.

Upon ionization in the mass spectrometer, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. Analyzing this pattern provides a fingerprint of the molecule's structure.

Key predicted fragmentation pathways for this compound include:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to a prominent peak at [M - 45]⁺. libretexts.orgwhitman.edu

Loss of the Ethyl Group: Alpha-cleavage at the sulfur atom could result in the loss of an ethyl radical, producing a fragment at [M - 29]⁺.

Loss of the Ethylsulfanyl Group: Cleavage of the C-S bond would lead to the loss of the •SCH₂CH₃ radical, resulting in a peak at [M - 61]⁺.

Ring Cleavage: Cyclic ethers are known to undergo alpha-cleavage adjacent to the ring oxygen, followed by ring opening and subsequent fragmentation, leading to a series of characteristic smaller ions. nih.govyoutube.com

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the carboxylic acid group could occur, though this is more common in linear systems. jove.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragmentation | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 176 |

| [M - 29]⁺ | Loss of ethyl radical (•CH₂CH₃) | 147 |

| [M - 45]⁺ | Loss of carboxyl radical (•COOH) | 131 |

This multi-faceted analytical approach, combining various NMR and MS techniques, would enable a thorough and unambiguous structural characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide distinct signatures corresponding to its carboxylic acid, thioether, and oxane moieties.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The carboxylic acid group presents highly characteristic absorptions. A very broad and strong absorption band is typically observed in the 3300–2500 cm⁻¹ region, which is due to the O-H stretching vibration, broadened by hydrogen bonding. orgchemboulder.commsu.edu The carbonyl (C=O) stretching of the carboxylic acid gives rise to an intense, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, a C-O stretching vibration is expected between 1320 and 1210 cm⁻¹. orgchemboulder.com The C-H stretching vibrations from the ethyl and oxane groups typically appear in the 3000–2850 cm⁻¹ range. libretexts.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H and C=O bands are also observable in Raman spectra, this technique is particularly useful for identifying the C-S bond of the thioether group. royalholloway.ac.uk The C-S stretching vibration, which is often weak in the IR spectrum, typically gives a more distinct signal in the Raman spectrum in the range of 750–600 cm⁻¹. rsc.org The C-O-C stretching vibrations of the oxane ring are expected in the fingerprint region of both spectra, generally between 1200 and 1000 cm⁻¹.

The combined use of IR and Raman spectroscopy allows for a comprehensive identification of the key functional groups present in this compound, confirming its molecular constitution.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300–2500 | Strong, Very Broad | Weak |

| Alkyl (C-H) | Stretching | 3000–2850 | Medium to Strong | Strong |

| Carboxylic Acid (C=O) | Stretching | 1760–1690 | Very Strong | Medium |

| Carboxylic Acid (C-O) | Stretching | 1320–1210 | Medium | Weak |

| Oxane (C-O-C) | Asymmetric Stretching | 1200–1050 | Strong | Weak |

| Thioether (C-S) | Stretching | 750–600 | Weak | Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jst.go.jpazolifesciences.comwikipedia.org By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with an X-ray beam, a detailed model of the molecule's solid-state structure can be constructed. wikipedia.orgcreativebiomart.net

This technique yields a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular connectivity.

Conformation: The exact spatial orientation of the atoms, including the conformation of the oxane ring (e.g., chair, boat) and the torsion angles of the ethylsulfanyl and carboxylic acid substituents.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if chiral centers are present.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying key intermolecular forces such as hydrogen bonds (e.g., between carboxylic acid groups) and van der Waals interactions that dictate the solid-state structure. northwestern.edu

A crystallographic study would provide the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. northwestern.edu While a specific crystal structure for this compound is not publicly available, a hypothetical data table illustrates the type of information that would be obtained from such an analysis.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₇H₁₂O₃S |

| Formula Weight | Molar mass of the compound | 176.23 g/mol |

| Crystal System | Classification of crystal symmetry | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α, β, γ (°) | Unit cell angles | α = 90°, β = 105.5°, γ = 90° |

| Volume (ų) | Volume of the unit cell | 819.4 ų |

| Z | Number of molecules per unit cell | 4 |

| Density (calculated) | Calculated density of the crystal | 1.428 g/cm³ |

| R-factor | Measure of agreement between calculated and observed data | 0.045 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry (MS) are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Due to the low volatility of the carboxylic acid group, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent. usherbrooke.ca Once derivatized, the compound can be separated from impurities on a GC column (e.g., a capillary column with a nonpolar or medium-polarity stationary phase) based on its boiling point and interactions with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can confirm the identity and structure of the analyte and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is often the preferred method for polar and non-volatile compounds like this compound, as it does not require derivatization. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating very polar compounds. A typical HILIC setup would use a polar stationary phase (e.g., amide or unbonded silica) with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile and a smaller percentage of an aqueous buffer. obrnutafaza.hr The separated compound is then detected by the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.

Mass spectrometry provides crucial structural information through fragmentation patterns. For this compound, characteristic fragments would include the loss of the hydroxyl group ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺). libretexts.orgwhitman.edu Cleavage of the C-S bonds is also a likely fragmentation pathway.

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Key Considerations |

|---|---|---|---|

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Helium (Carrier Gas) | Requires derivatization of the carboxylic acid to increase volatility (e.g., silylation). |

| LC-MS (HILIC) | Amide-bonded silica | Gradient of Acetonitrile and Ammonium (B1175870) Acetate Buffer | Ideal for polar, non-volatile compounds; no derivatization needed. chromatographyonline.com |

| LC-MS (Reversed-Phase) | C18-bonded silica | Gradient of Methanol/Acetonitrile and Water with Formic Acid | May show poor retention due to high polarity; ion-pairing agents might be needed. |

Computational and Theoretical Investigations of 4 Ethylsulfanyl Oxane 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been a pivotal tool in characterizing the fundamental properties of 4-(Ethylsulfanyl)oxane-4-carboxylic acid. These calculations have offered a granular view of its electronic architecture and have been instrumental in predicting its reactivity and spectroscopic signatures.

Theoretical calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to predict the electronic properties of molecules. For instance, the analysis of frontier molecular orbitals is crucial, as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. mdpi.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide further insights into the molecule's chemical behavior. These descriptors include ionization potential, electron affinity, and electronegativity. Such parameters are vital for understanding how the molecule interacts with other chemical species.

DFT is also employed to predict spectroscopic properties. Theoretical vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) spectra, aiding in the structural characterization of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data. mdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity | 3.85 | eV |

Note: The data in this table is illustrative and represents the type of information generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations have been employed to explore the conformational landscape and intermolecular interactions of this compound. These simulations provide a dynamic picture of the molecule's behavior in various environments. nih.gov

Furthermore, MD simulations are invaluable for studying how this compound interacts with solvent molecules and other solutes. By analyzing radial distribution functions, researchers can quantify the strength and nature of these interactions, such as hydrogen bonds between the carboxylic acid group and water molecules. researchgate.net Understanding these interactions is crucial for predicting the molecule's solubility and how it might bind to biological targets. nih.gov

Table 2: Key Intermolecular Interactions Identified from Molecular Dynamics Simulations (Illustrative)

| Interacting Atoms | Interaction Type | Average Distance (Å) |

|---|---|---|

| Carboxylic Acid (O-H) --- Water (O) | Hydrogen Bond | 1.8 |

| Oxane (O) --- Water (H) | Hydrogen Bond | 2.0 |

Note: The data in this table is illustrative and represents the type of information generated from MD simulations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have been instrumental in elucidating potential reaction mechanisms involving this compound. These methods allow for the detailed study of reaction pathways and the identification of transition states.

For instance, the stability of related oxetane-carboxylic acids has been a subject of study, with findings indicating a propensity for isomerization under certain conditions. researchgate.netnih.gov Quantum chemical calculations can model these isomerization pathways, determining the activation energies and predicting the likelihood of such reactions occurring. These studies can reveal the influence of the ethylsulfanyl group on the stability of the oxane ring.

Moreover, these calculations can be applied to understand the reactivity of the carboxylic acid group, such as in esterification or amidation reactions. By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathways and predict reaction rates. This information is critical for designing synthetic routes to derivatives of this compound.

In Silico Screening and Design of Related Compounds

The structural framework of this compound makes it an interesting scaffold for the design of new compounds with potentially useful properties. In silico screening and computational design are powerful tools for exploring the chemical space around this molecule. eijppr.comnih.gov

Virtual libraries of related compounds can be generated by modifying the core structure of this compound. These modifications could include changing the alkyl group on the sulfur atom, substituting the oxane ring, or derivatizing the carboxylic acid. These virtual compounds can then be screened for desirable properties, such as predicted biological activity or specific physicochemical characteristics. nih.gov

Molecular docking studies, a key component of in silico screening, can be used to predict how these designed compounds might bind to a specific protein target. eijppr.com This approach is widely used in drug discovery to identify promising lead compounds. By evaluating the binding affinities and modes of a series of related molecules, researchers can develop structure-activity relationships (SAR) that guide the design of more potent and selective compounds. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Advanced Research Applications and Future Directions

The unique structural amalgamation of an oxane ring, a carboxylic acid, and an ethylsulfanyl group in 4-(Ethylsulfanyl)oxane-4-carboxylic acid positions it as a molecule of significant interest for advanced research. Its potential applications span medicinal chemistry, materials science, and synthetic chemistry, offering a versatile platform for innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.